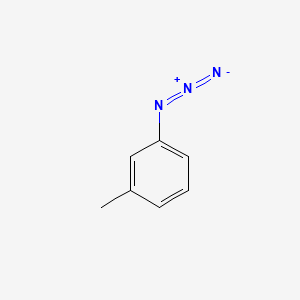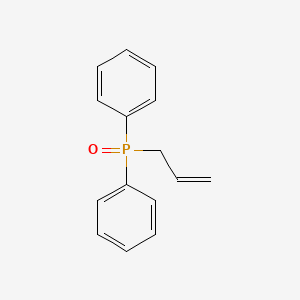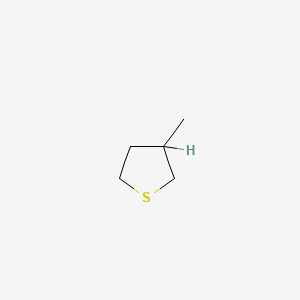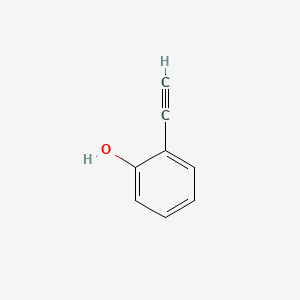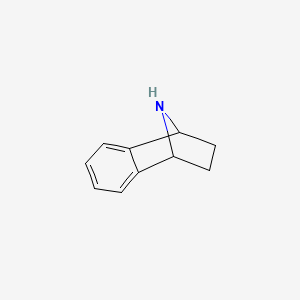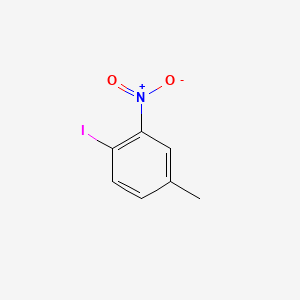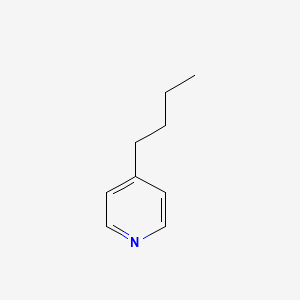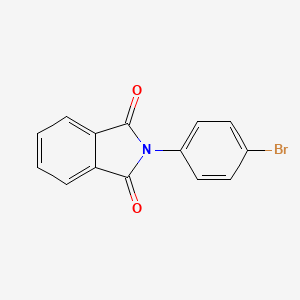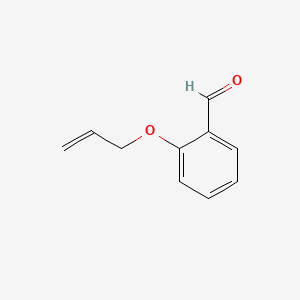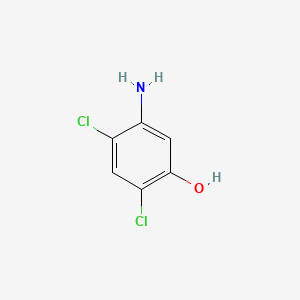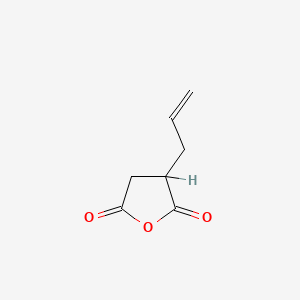
Allylsuccinic anhydride
Overview
Description
Allylsuccinic anhydride (ASA) is a derivative of succinic anhydrides . It is a colorless and usually viscous liquid . The general structure of ASA involves the replacement of one H of the succinic anhydride ring with an iso-alkenyl chain . It is widely used in surface sizing of paper, paperboard, and cardboard, as well as in the hydrophobicization of cellulose fibers .
Synthesis Analysis
The synthesis of ASA involves the reaction of maleic anhydride (MA) with aliphatic monounsaturated n- and iso-alkenes . This reaction was described as early as 1936 in a patent . The alkenes are obtained from the “cracked distillate”, a distillate fraction with a high content of unsaturation formed by cracking of petroleum . The reaction of the alkenes with excess maleic anhydride occurs at 200 °C in an autoclave . The excess alkene is removed by distillation in vacuo, and the resulting alkenyl succinic anhydride is hydrolyzed with dilute sodium hydroxide solution .Molecular Structure Analysis
The molecular formula of Allylsuccinic anhydride is C7H8O3 . It has an average mass of 140.137 Da and a monoisotopic mass of 140.047348 Da .Chemical Reactions Analysis
In terms of their mode of action, the anhydride is proposed to react with the hydroxyl groups on the cellulose, forming an ester . The alkenyl side-chain modifies the surface properties of the paper product .Physical And Chemical Properties Analysis
Allylsuccinic anhydride has a density of 1.1±0.1 g/cm3 . It has a boiling point of 254.0±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol . The flash point is 115.9±15.9 °C . The index of refraction is 1.470 .Scientific Research Applications
Covalent Adaptable Networks (CANs)
Allylsuccinic anhydride is utilized in the synthesis of dynamic photopolymer networks, which are a class of Covalent Adaptable Networks (CANs). These networks are thermosets that exhibit a latent ability to flow, akin to thermoplastics. The reversible exchange and addition reactions of thiol-succinic anhydride adducts allow for the creation of materials with dynamic responsiveness. This is controlled by varying the catalyst activity, which affects the type of dynamic covalent chemistry mode .
Hydrophobic Modification of Polysaccharides
The compound plays a significant role in the hydrophobic modification of polysaccharides. By reacting with various functional groups on the polysaccharide backbone, Allylsuccinic anhydride can enhance dispersibility and homogeneity in hydrophobic mediums. This modification leads to the development of new functional properties such as improved emulsification, foaming, film forming, and encapsulation abilities .
Papermaking Sizing Agent
In the paper industry, Allylsuccinic anhydride derivatives, specifically Alkenyl Succinic Anhydride (ASA), are used as sizing agents to increase the water repellency of paper. The interaction of ASA with cellulose is a subject of ongoing research, highlighting the compound’s importance in improving paper products .
Encapsulation and Delivery of Bioactive Compounds
Modified gums using Allylsuccinic anhydride have been studied for their potential in encapsulating and delivering bioactive compounds. The modification imparts superior properties to natural gums, making them suitable for use in various fields, including the food industry, where they can enhance the stability and delivery of flavors, vitamins, and other additives .
Dynamic Material Research
Allylsuccinic anhydride-based CANs are valuable in fundamental research on dynamic materials due to their high potential for reversibility. The thermodynamic control of thioester anhydride linkages offers insights into the design of materials that can adapt and respond to environmental changes .
Fluorescent Property Development
While not directly related to Allylsuccinic anhydride, the modification of cellulose with compounds like naphthalic anhydride can impart fluorescent properties. This opens up possibilities for applications in sensing, printing, and anti-counterfeiting, which could be an area of future exploration for Allylsuccinic anhydride derivatives .
Safety And Hazards
Allylsuccinic anhydride is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye damage . Protective measures include wearing suitable protective equipment, preventing the generation of vapour or mist, washing hands and face thoroughly after handling, and avoiding contact with skin, eyes, and clothing .
properties
IUPAC Name |
3-prop-2-enyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMIJWEUDHZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996842 | |
| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allylsuccinic anhydride | |
CAS RN |
7539-12-0 | |
| Record name | Dihydro-3-(2-propen-1-yl)-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7539-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007539120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-allyl(dihydro)furan-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLSUCCINIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R9WQT6YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


